molecular formula C17H27N3O4S B5646261 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5646261
M. Wt: 369.5 g/mol
InChI Key: VWWUOXIQPIPPQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one involves complex chemical processes. For instance, the synthesis of similar diazaspirodecanones has been reported using Michael addition reactions followed by cyclization reactions (Tsukamoto et al., 1995). Another method involves the reaction of arylsulfonyl chlorides with corresponding spiroimidazolidine-2,4-diones, as demonstrated in the synthesis of hypoglycemic 3-(arylsulfonyl)spiroimidazolidine-2,4-diones (Iqbal et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroanalytical techniques, including X-ray crystallography, FT-IR, UV-Vis, and NMR, as seen in studies of similar compounds (Gültekin et al., 2020).

Chemical Reactions and Properties

These compounds are known to undergo various chemical reactions, such as intramolecular cyclization and rearrangements. For example, 2-azaspiro[4.5]deca-1,6,9-trien-8-ones undergo rearrangement under certain conditions (Nifontov et al., 2002). Their chemical properties often include reactions with nitriles and other organic compounds.

Physical Properties Analysis

The physical properties of these molecules include their solubility, melting points, and boiling points, which are essential for understanding their behavior in different environments and applications. The properties are typically determined through experimental methods, as seen in the synthesis and characterization of similar compounds (Adib et al., 2008).

Chemical Properties Analysis

The chemical properties include their reactivity, stability, and potential interactions with biological molecules. These properties are crucial in the development of pharmacologically active compounds. The compound's reactivity and stability can be influenced by its structure, as seen in various spiro compounds' synthesis and analysis (Eligeti et al., 2013).

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-8-propylsulfonyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-9-25(22,23)20-7-5-17(6-8-20)10-16(21)19(12-17)11-15-13(2)18-24-14(15)3/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWUOXIQPIPPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

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